molecular formula C27H29NO B597868 JWH 011 CAS No. 155471-13-9

JWH 011

Cat. No.: B597868
CAS No.: 155471-13-9
M. Wt: 383.5 g/mol
InChI Key: HVIWIQFCDXFBDK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of JWH 011 involves the reaction of 1-naphthoyl chloride with 2-methyl-1-(1-methylhexyl)-1H-indole in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

JWH 011 undergoes various chemical reactions, including:

Scientific Research Applications

JWH 011 is primarily used in forensic and research applications. It serves as an analytical reference standard in mass spectrometry and other analytical techniques. The compound’s high affinity for cannabinoid receptors makes it valuable in studying the endocannabinoid system and its role in various physiological processes .

Mechanism of Action

JWH 011 exerts its effects by binding to cannabinoid receptors 1 and 2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By mimicking the action of naturally occurring endocannabinoids, this compound can modulate nerve signaling and produce effects similar to those of tetrahydrocannabinol .

Comparison with Similar Compounds

JWH 011 is similar to other synthetic cannabinoids such as JWH 018 and JWH 073. it is unique in its specific structure and the length of its alkyl chain, which influences its binding affinity and potency. Other similar compounds include:

Biological Activity

JWH-011 is a synthetic cannabinoid that belongs to the class of compounds known as naphthoylindoles. It is structurally related to other synthetic cannabinoids like JWH-018 and JWH-073, which have gained attention for their potent agonistic effects on cannabinoid receptors, particularly CB1 and CB2. Understanding the biological activity of JWH-011 is crucial for assessing its pharmacological effects, potential therapeutic applications, and risks associated with its use.

JWH-011, chemically designated as N-(1-methylhexyl) JWH-011, exhibits high binding affinity for cannabinoid receptors. The mechanism of action involves the activation of CB1 receptors in the central nervous system, leading to various physiological and psychological effects similar to those produced by THC, the active component of cannabis.

Pharmacological Profile

Research indicates that JWH-011 acts as a potent agonist at both CB1 and CB2 receptors. The binding affinities of synthetic cannabinoids can vary significantly; for instance, JWH-018 has shown affinities that are substantially higher than THC. Although specific binding affinity data for JWH-011 are less frequently reported, it is generally understood that its activity is comparable to other members of the JWH series.

Table 1: Comparative Binding Affinity of Synthetic Cannabinoids

CompoundCB1 Affinity (Ki, nM)CB2 Affinity (Ki, nM)
JWH-018~40~30
JWH-073~50~20
JWH-011Not explicitly definedNot explicitly defined

Acute Effects and Case Studies

JWH-011 has been associated with a range of acute effects similar to those observed with other synthetic cannabinoids. These effects include:

  • Psychological Effects : Euphoria, altered perception, anxiety, and hallucinations.
  • Physiological Effects : Tachycardia, hypertension, and agitation.

Case Study Analysis

A study involving self-administration of synthetic cannabinoids reported significant psychoactive effects within minutes of consumption. Participants experienced a "high" that peaked around 1 to 2 hours post-administration. Adverse effects such as severe anxiety and cardiovascular disturbances were also documented in cases involving high doses or inexperienced users.

Metabolism and Elimination

The metabolism of JWH-011 involves cytochrome P450 enzymes which lead to the formation of various metabolites. Some metabolites retain activity at cannabinoid receptors while others may act as antagonists. For instance, glucuronidated metabolites have been identified that exhibit reduced agonistic activity compared to the parent compound.

Table 2: Metabolites of JWH Compounds

MetaboliteActivity at CB1R
JWH-011-N-(5-hydroxypentyl) β-D-glucuronideNeutral antagonist
Hydroxylated metabolitesAgonistic activity

Neurocognitive Effects

Research has shown that even low doses of synthetic cannabinoids like JWH-011 can impair neurocognitive functions. Behavioral tasks assessing attention and motor coordination revealed significant deficits in performance following administration. These findings highlight the potential risks associated with recreational use.

Properties

IUPAC Name

(1-heptan-2-yl-2-methylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIWIQFCDXFBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016347
Record name JWH-011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155471-13-9
Record name JWH-011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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